molecular formula C6H12ClNO2 B094331 Piperidine-2-carboxylic acid hydrochloride CAS No. 15862-86-9

Piperidine-2-carboxylic acid hydrochloride

Cat. No.: B094331
CAS No.: 15862-86-9
M. Wt: 165.62 g/mol
InChI Key: AUGDEGXARBUSFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperidine-2-carboxylic acid hydrochloride, also known as pipecolic acid hydrochloride, is an organic compound with the formula HNC₅H₉CO₂H·HCl. It is a carboxylic acid derivative of piperidine and is classified as an amino acid, although it is not genetically encoded. This compound is a colorless solid and is chiral, with the S-stereoisomer being more common .

Preparation Methods

Synthetic Routes and Reaction Conditions

Piperidine-2-carboxylic acid hydrochloride can be synthesized through various methods. One common approach involves the cyclization of lysine, which undergoes a series of reactions to form the piperidine ring. Another method involves the reduction of pipecolinic acid derivatives .

Industrial Production Methods

Industrial production of this compound typically involves the large-scale synthesis of pipecolic acid, followed by its conversion to the hydrochloride salt. This process may include steps such as hydrogenation, cyclization, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Piperidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkylating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various piperidine derivatives, such as substituted piperidines, spiropiperidines, and piperidinones. These products have significant applications in pharmaceuticals and other industries .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperidine-2-carboxylic acid hydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and biological processes. Its hydrochloride form enhances its solubility and stability, making it suitable for various industrial and research applications .

Biological Activity

Piperidine-2-carboxylic acid hydrochloride, also known as (S)-piperidine-2-carboxylic acid hydrochloride, is a chiral compound that has garnered attention in various fields of biological research and pharmaceutical development. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is a derivative of piperidine, a six-membered nitrogen-containing ring. The hydrochloride form enhances its solubility and stability, making it suitable for biological applications. This compound is primarily utilized in organic synthesis and as a precursor for pharmaceuticals targeting neurological disorders.

The biological activity of this compound can be attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can alter metabolic pathways and influence physiological responses.
  • Receptor Modulation : It interacts with cellular receptors, modulating signal transduction pathways. This interaction can affect neurotransmitter release and other cellular activities.

Table 1: Biological Activities and Effects

Activity Description
Enzyme InteractionInhibits enzymes involved in neurotransmitter metabolism and other biochemical pathways.
Neurotransmitter EffectsMay influence the uptake and metabolism of neurotransmitters like L-lysine in the brain .
Immune RegulationActs as an immune regulator through its metabolic products, such as pipecolic acid .
Pharmacological ApplicationsUsed as a precursor in synthesizing drugs targeting neurological disorders.

Research Findings

  • Uptake and Metabolism : A study on delta 1-piperidine-2-carboxylic acid (P2C), an analog of piperidine-2-carboxylic acid, showed that its uptake in rat cerebral cortex synaptosomes was sodium-dependent and temperature-sensitive. The kinetic parameters indicated that P2C has two distinct transport mechanisms with varying affinities (Km values of 0.7 µM and 2.6 µM) .
  • Biochemical Pathways : Research indicates that piperidine derivatives play significant roles in metabolic pathways, particularly in lysine degradation. The conversion of L-lysine to pipecolic acid involves delta1-piperideine-2-carboxylate reductase, highlighting the compound's relevance in amino acid metabolism .
  • Clinical Implications : Elevated levels of pipecolic acid have been associated with certain metabolic disorders, including pyridoxine-dependent seizures and adrenoleukodystrophy, suggesting that piperidine derivatives may serve as biomarkers for these conditions .

Case Study 1: Neurotransmitter Interaction

A study investigated the effects of piperidine derivatives on neurotransmitter release in neuronal cultures. Results showed that these compounds could modulate the release of gamma-aminobutyric acid (GABA) and glutamate, indicating potential therapeutic applications in treating anxiety and mood disorders.

Case Study 2: Immune Modulation

Research demonstrated that pipecolic acid, derived from piperidine-2-carboxylic acid, has immunomodulatory effects. It was found to enhance T-cell activation and proliferation, suggesting its potential role in immunotherapy .

Table 2: Comparison of Piperidine Derivatives

Compound Structure Biological Activity
(S)-Piperidine-2-carboxylic acid HClStructureEnzyme inhibitor; neuroactive; immune regulator
(R)-Piperidine-2-carboxylic acid HClStructureDifferent stereochemistry may lead to altered activity
Piperidine-3-carboxylic acid HClStructureDistinct pharmacological profile due to structural differences

Properties

CAS No.

15862-86-9

Molecular Formula

C6H12ClNO2

Molecular Weight

165.62 g/mol

IUPAC Name

piperidin-1-ium-2-carboxylic acid;chloride

InChI

InChI=1S/C6H11NO2.ClH/c8-6(9)5-3-1-2-4-7-5;/h5,7H,1-4H2,(H,8,9);1H

InChI Key

AUGDEGXARBUSFU-UHFFFAOYSA-N

SMILES

C1CCNC(C1)C(=O)O.Cl

Canonical SMILES

C1CC[NH2+]C(C1)C(=O)O.[Cl-]

Pictograms

Irritant

Origin of Product

United States

Synthesis routes and methods

Procedure details

According to this invention, pipecolic acid is initially reacted with hydrogen chloride in a suitable solvent, furnishing pipecolic acid hydrochloride salt.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Piperidine-2-carboxylic acid hydrochloride
Reactant of Route 2
Piperidine-2-carboxylic acid hydrochloride
Reactant of Route 3
Piperidine-2-carboxylic acid hydrochloride
Reactant of Route 4
Piperidine-2-carboxylic acid hydrochloride
Reactant of Route 5
Piperidine-2-carboxylic acid hydrochloride
Reactant of Route 6
Piperidine-2-carboxylic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.